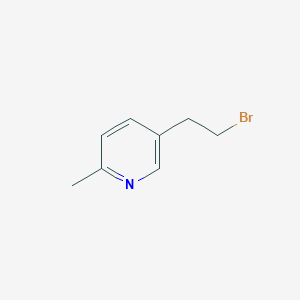
5-(2-Bromoethyl)-2-methylpyridine
Übersicht
Beschreibung
5-(2-Bromoethyl)-2-methylpyridine is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of alkylpyridines, which are known for their diverse biological activities. In
Wissenschaftliche Forschungsanwendungen
Suzuki Cross-Coupling Reactions
5-Bromo-2-methylpyridin-3-amine, a compound closely related to 5-(2-Bromoethyl)-2-methylpyridine, has been used in Suzuki cross-coupling reactions. These reactions facilitate the synthesis of novel pyridine derivatives, which can exhibit biological activities such as anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Negishi Cross-Coupling Strategy
The Negishi cross-coupling strategy, involving compounds like 5-Methyl-2,2′-bipyridine derived from 5-methylpyridine analogs, is another area where similar bromo-methylpyridine compounds are utilized. This strategy is significant in the synthesis of complex molecular structures (Smith et al., 2003).
Synthesis of 5-Arylamino-2-picolines
5-Bromo-2-methylpyridine is used in the synthesis of 5-arylamino-2-picolines. This process involves reactions with o-nitroaniline, leading to N-[2-methyl-5(or 3)pyridyl]-o-nitroanilines, which have confirmed structures and corrected earlier literature reports (Peterson & Tolman, 1977).
DNA Replication Monitoring
Bromodeoxyuridine (5-bromo-2′-deoxyuridine, BrdU), closely related to the bromo-methylpyridine group, is used in monitoring DNA replication. This compound is particularly utilized in stem cell research to detect small populations of neural stem cells in the mammalian brain (Schneider & d’Adda di Fagagna, 2012).
Photoinduced Amino-Imino Tautomerism
The photoinduced amino-imino tautomerism of 2-amino-5-methylpyridine, which shares structural similarity with this compound, is investigated using matrix-isolation infrared spectroscopy. This study is significant for understanding molecular behavior under UV irradiation and has implications in photochemistry (Akai et al., 2006).
Electrocatalytic Carboxylation
The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid demonstrates a new electrochemical procedure, which could have implications for the development of green chemistry processes (Feng et al., 2010).
Eigenschaften
IUPAC Name |
5-(2-bromoethyl)-2-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-7-2-3-8(4-5-9)6-10-7/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDJTHLAWUGLOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693391 | |
| Record name | 5-(2-Bromoethyl)-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147893-28-4 | |
| Record name | 5-(2-Bromoethyl)-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


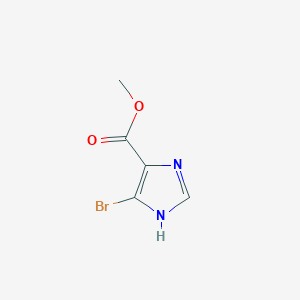
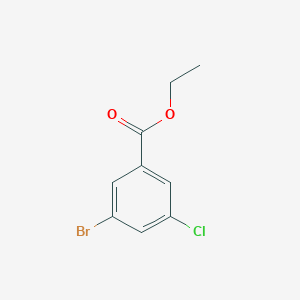
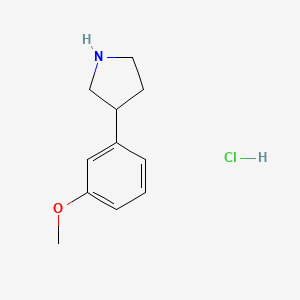
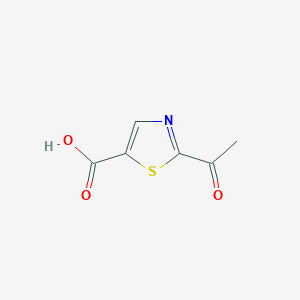
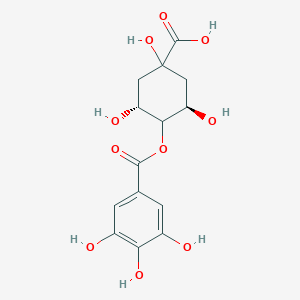
![methyl {3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate](/img/structure/B3026768.png)
![(9,10,19-Trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl) acetate](/img/structure/B3026769.png)
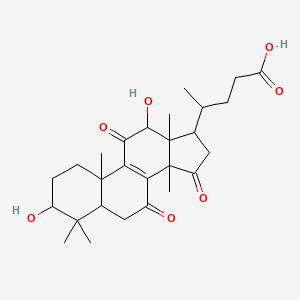
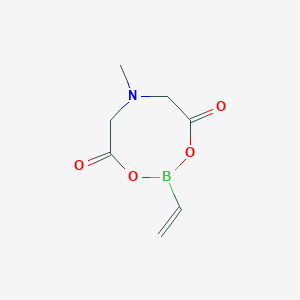
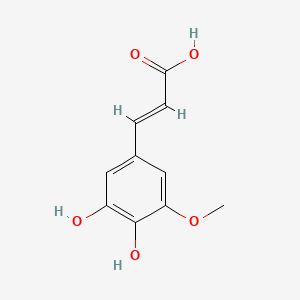


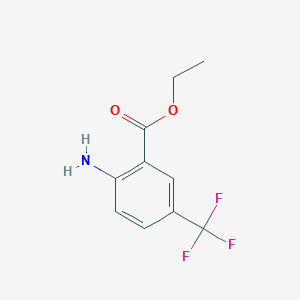
![2-Propenoic acid, 3-[2,6-dichloro-4-[[[4-[3-[(1S)-1-(hexyloxy)ethyl]-2-methoxyphenyl]-2-thiazolyl]amino]carbonyl]phenyl]-2-methyl-, (2E)-](/img/structure/B3026778.png)
